molecular formula C10H15N3O B2604707 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol CAS No. 1602077-16-6

2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol

Cat. No.: B2604707
CAS No.: 1602077-16-6
M. Wt: 193.25
InChI Key: OHFJJXBKEXJBRK-UHFFFAOYSA-N
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Description

2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolidine ring, with an ethanol group attached to the pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol has several scientific research applications, including:

Mechanism of Action

Target of Action

The compound 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 . It also modulates the insulin-like growth factor 1 receptor . Additionally, it has been shown to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The interaction of this compound with its targets leads to a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and survival . By inhibiting various enzymes, it can affect multiple biochemical processes, including signal transduction, energy metabolism, and cell adhesion .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Its antagonism of the vanilloid receptor 1 can influence pain signaling pathways . Its modulation of the insulin-like growth factor 1 receptor can affect pathways involved in cell growth and survival . Its inhibition of various enzymes can disrupt their respective pathways, leading to changes in signal transduction, energy metabolism, and cell adhesion .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its multiple targets. It can modulate pain perception, influence cell growth and survival, and affect various biochemical processes . It also has antioxidative and antibacterial properties, and its effects on the cell cycle have been characterized .

Future Directions

The synthesis of “2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol” and similar compounds opens new possibilities for the design of new pyrrolidine compounds with different biological profiles . These compounds could potentially be developed into novel anti-fibrotic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific conditions. For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Comparison with Similar Compounds

2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrimidine and pyrrolidine rings, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(1-pyrimidin-2-ylpyrrolidin-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-7-3-9-2-6-13(8-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFJJXBKEXJBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCO)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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